7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a derivative of acridine, a heterocyclic compound that has been the subject of various chemical studies due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related acridine derivatives has been explored in the literature. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the 7-methyl group and the appropriate carboxylic acid moiety.
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial for understanding their chemical behavior and potential biological activity. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound similar to this compound, was determined using X-ray structural analysis . Such analysis provides detailed information about the arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of acridine derivatives can be studied through various chemical reactions. For example, the bromination and azo-coupling reactions of new 1,3-dihydroxyacridine-9-carboxylic acids were investigated . These reactions are important for functionalizing the acridine core and could be relevant for the chemical modification of this compound to enhance its properties or to create novel derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of acridine derivatives are influenced by their molecular structure. Computer simulation was utilized to predict the pharmacokinetic and toxic properties of synthesized acridine compounds . Such simulations are valuable for assessing the potential efficacy and safety of new chemical entities before they are subjected to experimental testing. The physical properties, such as solubility, melting point, and stability, are also critical for the practical application and handling of these compounds.
Scientific Research Applications
Solvent Developments for Carboxylic Acid Extraction
Research on carboxylic acid removal from aqueous streams has led to the development of novel solvents, such as ionic liquids, and improvements in traditional solvent systems. These advancements aim at enhancing the economic feasibility of extraction processes, especially when acid concentrations drop, affecting traditional processes based on trioctylamine (TOA) or Alamine 336. Strategies for solvent regeneration that do not further dilute already diluted streams before the liquid-liquid extraction (LLX) process are also discussed (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been identified as microbial inhibitors in the production of bio-renewable chemicals using engineered microbes. The potency of these acids as inhibitors is evident from their use as food preservatives. Understanding their impact on microbes, such as Escherichia coli and Saccharomyces cerevisiae, can aid in engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Synthesis and Biological Activity of Acyl Derivatives
The synthesis of substituted acyl thioureas and acyl thiosemicarbazides has shown these compounds to possess versatile biological activities, including antimicrobial, antitumor, and antiviral properties. This underscores their potential for further modification in search of novel drugs (Kholodniak & Kovalenko, 2022).
Metabolic Activation of Carboxylic Acids
Metabolic activation of carboxylic acids, leading to the formation of acyl-glucuronides and acyl-CoA thioesters, can play a role in adverse reactions and toxicity associated with carboxylic acid drugs. These metabolites must be considered chemically reactive, and understanding their metabolic activation could guide further studies on the consequences of these chemically reactive metabolites (Skonberg et al., 2008).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound accumulated by halophilic and halotolerant microorganisms, stabilizes biomolecules and cells, and its biosynthesis in halotolerant methanotrophs has been explored. Understanding the genetic and enzymatic aspects of ectoine biosynthesis can aid in the metabolic engineering of its producers for scientific, cosmetic, and medicinal applications (Reshetnikov et al., 2011).
Anticancer Agents Development
The development of anticancer agents has seen the exploration of cinnamic acid derivatives, owing to their traditional medicinal use and recent attention towards their antitumor efficacy. These derivatives have been evaluated for their anticancer potential, demonstrating the importance of continued research in this area (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.
Mode of Action
If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJPSWHTFQIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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